molecular formula C12H11FN2O3 B2437282 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926228-50-4

1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2437282
CAS No.: 926228-50-4
M. Wt: 250.229
InChI Key: DATJEUAWIDGGCK-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11FN2O3 and its molecular weight is 250.229. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

  • Antibacterial Agent Synthesis : Studies have shown that derivatives of pyridonecarboxylic acids, including compounds similar to 1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, have been synthesized and tested for antibacterial activities. Compounds with structural similarities have exhibited potent antibacterial activity against a variety of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (Ishikawa et al., 1989).

Synthesis and Chemical Properties

  • Synthesis of Analogs for Anticancer Drugs : The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an analog structurally related to this compound, is significant in producing intermediates for biologically active anticancer drugs. This synthesis has been optimized for efficiency and yield (Jianqing Zhang et al., 2019).

Biological Activities and Compound Synthesis

  • Synthesis for Potential Antibacterial Agents : Research indicates the synthesis of various derivatives of pyridazine-3-carboxylic acid, similar to the chemical , which have shown promising antibacterial activities. These synthesized compounds have been compared with standard drugs for their efficacy against both gram-positive and gram-negative organisms, exhibiting notable antibacterial properties (Nagawade et al., 2005).

Chemical Structure Analysis

  • Molecular Structure Investigation : The study of similar compounds' molecular structures, such as marbofloxacin, which shares a common structural motif with this compound, provides insights into their chemical behavior and potential applications. These investigations often reveal important aspects like the conformation of rings and the nature of intermolecular interactions (Jin Shen et al., 2012).

Chemical Reactivity and Synthesis

  • Reactivity and Synthesis Pathways : Studies involving the reactivity of compounds structurally related to this compound have led to the development of diverse synthetic routes. These studies contribute to understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (E. B. Nikolaenkova et al., 2019).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-9-3-1-8(2-4-9)7-15-11(16)6-5-10(14-15)12(17)18/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATJEUAWIDGGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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